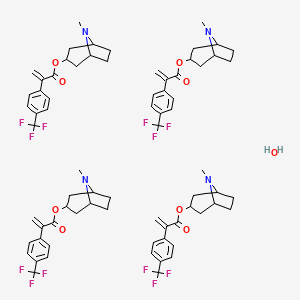
3-Tropanyl 4'-(trifluoromethyl)atropate quarterhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tropanyl 4’-(trifluoromethyl)atropate quarterhydrate is a complex organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target in various scientific research fields.
Preparation Methods
. This process typically requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis techniques to produce the compound in significant quantities for research and application purposes .
Chemical Reactions Analysis
3-Tropanyl 4’-(trifluoromethyl)atropate quarterhydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the trifluoromethyl group or other functional groups within the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its stability and bioavailability make it a valuable candidate for drug development and other therapeutic applications . Additionally, its unique properties are leveraged in industrial applications, such as the development of new materials and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Tropanyl 4’-(trifluoromethyl)atropate quarterhydrate involves its interaction with specific molecular targets and pathways . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, which in turn affects its biological activity. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Tropanyl 4’-(trifluoromethyl)atropate quarterhydrate can be compared with other compounds that feature the trifluoromethyl group, such as trifluoromethyl ketones and other trifluoromethylated organic molecules . These compounds share similar properties, such as increased stability and bioavailability, but 3-Tropanyl 4’-(trifluoromethyl)atropate quarterhydrate stands out due to its unique structure and specific applications in various research fields .
Properties
CAS No. |
64048-79-9 |
|---|---|
Molecular Formula |
C72H82F12N4O9 |
Molecular Weight |
1375.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-[4-(trifluoromethyl)phenyl]prop-2-enoate;hydrate |
InChI |
InChI=1S/4C18H20F3NO2.H2O/c4*1-11(12-3-5-13(6-4-12)18(19,20)21)17(23)24-16-9-14-7-8-15(10-16)22(14)2;/h4*3-6,14-16H,1,7-10H2,2H3;1H2 |
InChI Key |
JODMGWMPQPXDHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=C(C=C3)C(F)(F)F.CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=C(C=C3)C(F)(F)F.CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=C(C=C3)C(F)(F)F.CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=C(C=C3)C(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


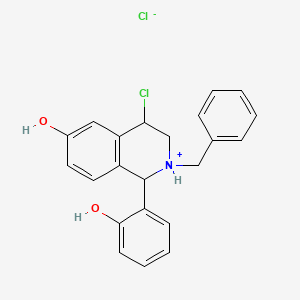

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
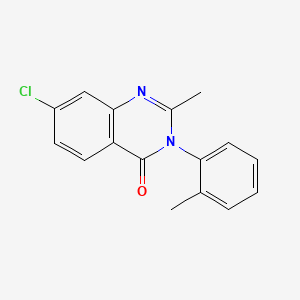

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

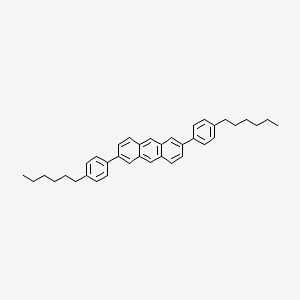
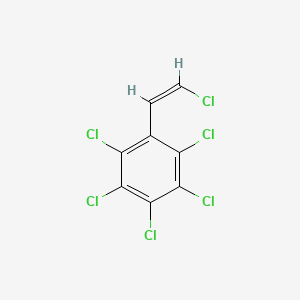
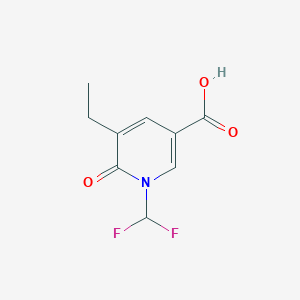
![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
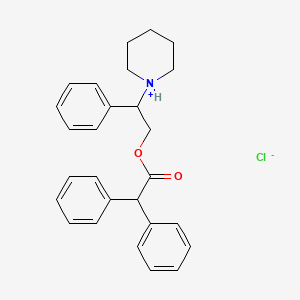
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)

